1-Benzyl-2'-(4-fluorophenyl)-7'-methoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
1-Benzyl-2’-(4-fluorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-Benzyl-2’-(4-fluorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves multiple steps. The synthetic route typically starts with the preparation of the piperidine and pyrazolo[1,5-c][1,3]benzoxazine moieties, followed by their spirocyclization. Common reagents used in these reactions include phenylhydrazine, aldehydes, and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and fluorophenyl positions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and tetrahydrofuran, and catalysts such as palladium and platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-2’-(4-fluorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar compounds include other spiro compounds and pyrazolo derivatives. Compared to these, 1-Benzyl-2’-(4-fluorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its specific structural features and the presence of the fluorophenyl and methoxy groups.
Properties
Molecular Formula |
C28H28FN3O2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1'-benzyl-2-(4-fluorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C28H28FN3O2/c1-33-26-9-5-8-23-25-18-24(21-10-12-22(29)13-11-21)30-32(25)28(34-27(23)26)14-16-31(17-15-28)19-20-6-3-2-4-7-20/h2-13,25H,14-19H2,1H3 |
InChI Key |
AFCWOZSDBTXAMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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